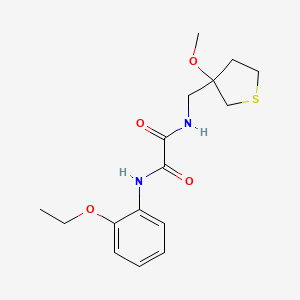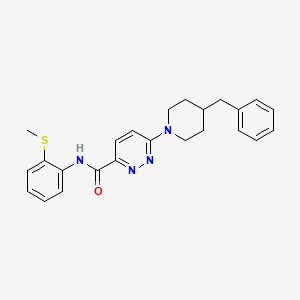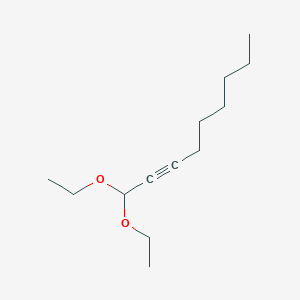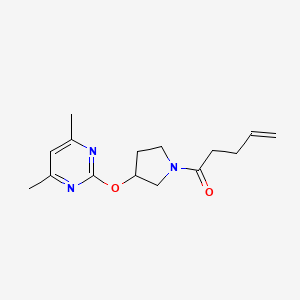![molecular formula C6H3ClFN3 B2567203 4-氯-5-氟-7H-吡咯并[2,3-d]嘧啶 CAS No. 582313-57-3](/img/structure/B2567203.png)
4-氯-5-氟-7H-吡咯并[2,3-d]嘧啶
概述
描述
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.56 . It is considered an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method involves the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, culminating in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Molecular Structure Analysis
The molecular structure of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is represented by the formula C6H3ClFN3 . The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, resulting in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical and Chemical Properties Analysis
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a melting point of 177-180°C .科学研究应用
抗癌应用
4-氯-5-氟-7H-吡咯并[2,3-d]嘧啶衍生物在抗癌研究中显示出令人鼓舞的结果 . 例如,化合物 14a、16b 和 18b 对 MCF7 癌细胞表现出高度活性,其 IC50 值分别为 1.7、5.7 和 3.4 μg/ml . 这些化合物还被发现会导致 MCF7 细胞在 G1/S 期发生细胞周期停滞 .
激酶抑制
该化合物作为开发有效激酶抑制剂的支架 . 具体而言,合成了卤代的“(E)-4-((7H-吡咯并[2,3-d]嘧啶-4-基)氨基)-N'-苄叉基苯肼 .
凋亡诱导
4-氯-5-氟-7H-吡咯并[2,3-d]嘧啶衍生物已被发现能够诱导癌细胞凋亡 . 例如,化合物 5k 被发现能够诱导 HepG2 细胞发生细胞周期停滞和凋亡 .
基因表达调控
这些化合物已被发现能够调节基因表达 . 特别是,在经 14a、14b 和 18b 处理的 MCF7 细胞中,P53、BAX、DR4 和 DR5 上调,而 Bcl2、Il-8 和 CDK4 下调 .
蛋白质活性调节
4-氯-5-氟-7H-吡咯并[2,3-d]嘧啶衍生物已被发现能够调节蛋白质活性 . 例如,在经 14b 处理的 MCF7 细胞中,化合物 14b 增强了 Caspase 8 和 BAX 的活性,而 Bcl2 的活性大幅降低 .
DNA 片段化
这些化合物已被发现能够增加经处理细胞中DNA 片段的百分比 . 具体而言,在经 14a 处理的 MCF7 细胞中,DNA 片段百分比显着增加 .
作用机制
Target of Action
The primary target of 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . PDK1 is a crucial target in cancer therapy .
Mode of Action
4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in the cellular processes that PDK1 regulates .
Biochemical Pathways
The inhibition of PDK1 by 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine affects various biochemical pathways. PDK1 plays a crucial role in the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting PDK1, 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The molecular and cellular effects of 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine’s action are primarily related to its inhibition of PDK1. This inhibition disrupts the PI3K/AKT signaling pathway, potentially leading to the death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
未来方向
Given its importance as a pharmaceutical intermediate and its use in the synthesis of JAK inhibitors , 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is likely to continue to be a focus of research and development. Improved synthesis methods and further exploration of its potential applications in pharmaceuticals could be areas of future study .
属性
IUPAC Name |
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFPXOXHUBRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582313-57-3 | |
| Record name | 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2567120.png)
![4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B2567121.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)


![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2567127.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2567128.png)

![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide](/img/structure/B2567136.png)

![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)


